2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-20(2)22-12-10-21(11-13-22)18-30-26-9-7-6-8-25(26)29-27(30)19-31-24-16-14-23(15-17-24)28(3,4)5/h6-17,20H,18-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAOAJELJPKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)phenol with a suitable alkylating agent to form 4-(tert-butyl)phenoxyalkane. This intermediate is then reacted with 1-(4-isopropylbenzyl)-1H-benzo[d]imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, catalysts, and reaction conditions is carefully controlled to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related benzimidazole derivatives and their key substituents:
Key Observations :
- Lipophilicity : The target compound’s tert-butyl and isopropyl groups confer higher logP values compared to fluorophenyl () or triazole-thiazole derivatives (), favoring blood-brain barrier penetration .
- Electronic Effects : Electron-donating groups (tert-butyl) in the target compound contrast with electron-withdrawing substituents (e.g., fluorine in , nitro in ), altering reactivity and binding modes .
Critical Analysis :
- The target compound’s bulky substituents may hinder binding to narrow enzyme active sites (e.g., α-glucosidase) but could enhance selectivity for larger targets like kinases .
- Antifungal activity in derivatives correlates with phenylhydrazine substituents, which are absent in the target compound, suggesting divergent applications .
Physicochemical Properties
- Melting Points : Triazole-thiazole hybrids () exhibit higher melting points (e.g., 9c: ~220°C) due to bromine’s polarizability, whereas the target compound’s aliphatic groups may lower its melting point .
- Solubility : The 4-fluorophenyl derivative () shows improved aqueous solubility (Rf = 0.65) compared to the target compound’s hydrophobic profile .
Biological Activity
The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 358.50 g/mol
The compound features a benzoimidazole core, which is known for various biological activities, including antimicrobial and anticancer properties. The presence of tert-butyl and isopropyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds containing benzoimidazole moieties can interact with various biological pathways:
- Adenosine Receptor Agonism : Similar compounds have shown selective agonist activity at adenosine receptors, particularly A1 receptors, which are implicated in cardiovascular and neuroprotective effects .
- Antimicrobial Activity : The phenoxy and isopropyl substituents may enhance the compound's interaction with microbial membranes, leading to increased antibacterial efficacy against Gram-positive bacteria .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related benzoimidazole derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL. This suggests that the compound may possess similar antibacterial properties .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. In vitro studies on various cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
These findings highlight the potential of this compound as a lead for further development in cancer therapeutics.
Case Study 1: Anticancer Activity
In a preclinical study, researchers investigated the anticancer effects of a related benzoimidazole derivative in murine models. The compound significantly reduced tumor growth compared to controls, demonstrating its potential as an anticancer agent. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of similar compounds against resistant strains of bacteria. The results showed that modifications to the benzoimidazole structure could enhance activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step nucleophilic substitutions. For example:
Core formation : Start with a benzimidazole core and introduce substituents via alkylation or phenoxy-methylation.
Substituent addition : Use tert-butylphenol and 4-isopropylbenzyl chloride under basic conditions (e.g., NaH or KOtBu in DMSO) .
Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization achieves >90% purity .
- Key Variables :
- Catalysts : Palladium/copper complexes enhance coupling efficiency .
- Temperature : Reflux (80–120°C) ensures reactivity without decomposition .
Q. Which spectroscopic techniques are critical for structural validation, and what key spectral signatures confirm the compound’s identity?
- Techniques :
- ¹H/¹³C NMR : Look for benzimidazole aromatic protons (δ 7.2–7.8 ppm), tert-butyl singlet (δ 1.3 ppm), and isopropyl doublet (δ 1.2 ppm) .
- LC-MS : Molecular ion peak at m/z 428.57 (C₂₈H₃₂N₂O₂) .
- IR : Absence of NH stretches (~3200 cm⁻¹) confirms N-alkylation .
Q. What biological activities have been preliminarily reported for this compound?
- Antiproliferative Activity : Demonstrated against HeLa and MCF-7 cell lines (IC₅₀ ~10–50 µM) via tubulin inhibition .
- Antimicrobial Potential : Moderate activity against S. aureus (MIC = 32 µg/mL) due to lipophilic tert-butyl/isopropyl groups enhancing membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across similar benzimidazole derivatives?
- Approach :
- SAR Analysis : Compare substituent effects. For example, 4-isopropylbenzyl enhances lipophilicity (LogP = 8.0) vs. smaller groups (LogP = 5.2), improving membrane permeability but reducing solubility .
- Assay Standardization : Control variables (e.g., cell line passage number, solvent DMSO concentration ≤0.1%) to minimize variability .
Q. What strategies optimize selectivity for target enzymes (e.g., cytochrome P450) to reduce off-target effects?
- Methods :
- Docking Simulations : The tert-butyl group occupies hydrophobic pockets in CYP3A4, while the phenoxymethyl moiety hydrogen-bonds with active-site residues .
- Proteolytic Stability : Replace labile ester linkages with ethers (e.g., phenoxymethyl) to resist hydrolysis .
Q. How can in silico models predict pharmacokinetic properties, and what experimental validations are required?
- Models :
- ADMET Prediction : SwissADME estimates high gastrointestinal absorption (95%) but poor aqueous solubility (0.01 mg/mL) due to LogP .
- Metabolism : CYP2D6-mediated oxidation of tert-butyl generates polar metabolites detectable via HPLC-MS .
- Validation : Compare predicted vs. experimental plasma protein binding (e.g., >90% bound in rat models) .
Methodological Recommendations
- Synthetic Optimization : Use continuous flow reactors for scalable, reproducible synthesis (yield >85%) .
- Toxicity Screening : Employ zebrafish models to assess hepatotoxicity linked to tert-butyl metabolites .
- Crystallography : Single-crystal X-ray diffraction confirms spatial orientation of phenoxymethyl/isopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
